molecular formula C14H19BrClNO2 B13779624 1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride

1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B13779624
M. Wt: 348.66 g/mol
InChI Key: IPXVBIUALNXRJH-UHFFFAOYSA-N
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Description

1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromobenzylamino group attached to a cyclohexanecarboxylic acid moiety, with the addition of a hydrochloride group to enhance its solubility and stability.

Preparation Methods

The synthesis of 1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Amidation: The brominated benzylamine is then reacted with cyclohexanecarboxylic acid to form the desired amide bond.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which improves the compound’s solubility and stability.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylamino group can form interactions with the active sites of enzymes, potentially inhibiting their activity. The cyclohexanecarboxylic acid moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Bromobenzylamino)cyclohexanecarboxylic acid hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H19BrClNO2

Molecular Weight

348.66 g/mol

IUPAC Name

1-[(2-bromophenyl)methylamino]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H18BrNO2.ClH/c15-12-7-3-2-6-11(12)10-16-14(13(17)18)8-4-1-5-9-14;/h2-3,6-7,16H,1,4-5,8-10H2,(H,17,18);1H

InChI Key

IPXVBIUALNXRJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2Br.Cl

Origin of Product

United States

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